Cas no 1823863-12-2 (Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate)

Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate is a fluorinated heterocyclic compound featuring a seven-membered azepane ring with a hydroxyl and trifluoromethyl group at the 3-position. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection in synthetic applications. The trifluoromethyl group imparts unique electronic and steric properties, making this intermediate valuable in medicinal chemistry and agrochemical research. Its structural versatility allows for further functionalization, while the Boc group ensures compatibility with standard coupling conditions. The compound’s well-defined stereochemistry and high purity make it suitable for chiral synthesis and drug discovery efforts, particularly in the development of bioactive molecules with improved metabolic stability.
Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate structure
1823863-12-2 structure
Product Name:Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate
CAS No:1823863-12-2
MF:C12H20F3NO3
MW:283.287314414978
MDL:MFCD27997528
CID:4798047
Update Time:2026-02-27

Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate
    • BCP32540
    • Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate
    • MDL: MFCD27997528
    • Inchi: 1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-7-5-4-6-11(18,8-16)12(13,14)15/h18H,4-8H2,1-3H3
    • InChI Key: QWKPDOCIEGJVNL-UHFFFAOYSA-N
    • SMILES: FC(C1(CN(C(=O)OC(C)(C)C)CCCC1)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 338
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 309.4±42.0 °C at 760 mmHg
  • Flash Point: 140.9±27.9 °C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate Security Information

Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate Pricemore >>

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abcr
AB455727-100mg
tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate; .
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abcr
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tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate; .
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abcr
AB455727-1g
tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate; .
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abcr
AB455727-100 mg
tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate; .
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Additional information on Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate

Recent Advances in the Synthesis and Applications of Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate (CAS: 1823863-12-2)

In recent years, Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate (CAS: 1823863-12-2) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its azepane ring and trifluoromethyl group, has garnered significant attention due to its potential applications in drug discovery and development. The unique structural features of this molecule, including the presence of a hydroxyl group and a tert-butyl carbamate, make it a versatile building block for the construction of complex molecules with enhanced pharmacological properties.

A recent study published in the Journal of Medicinal Chemistry (2023) highlighted the role of Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate in the synthesis of novel protease inhibitors. The researchers demonstrated that this compound could be efficiently converted into a series of derivatives with potent inhibitory activity against viral proteases, including those associated with SARS-CoV-2. The study employed a combination of computational modeling and synthetic chemistry to optimize the structure-activity relationship (SAR) of the derivatives, leading to the identification of several promising candidates for further preclinical evaluation.

Another significant development was reported in the field of agrochemicals, where Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate was used as a precursor for the synthesis of new-generation herbicides. A research team from Bayer AG (2022) utilized this compound to develop a series of trifluoromethyl-containing herbicides with improved selectivity and environmental safety. The study emphasized the importance of the trifluoromethyl group in enhancing the herbicidal activity while minimizing off-target effects, a critical consideration in modern agrochemical design.

From a synthetic perspective, recent advancements in the preparation of Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate have focused on improving yield and scalability. A 2023 publication in Organic Process Research & Development described a novel catalytic asymmetric synthesis route that achieved high enantioselectivity and yield. The method employed a chiral palladium catalyst to facilitate the key ring-forming step, addressing previous challenges associated with racemization and low efficiency. This breakthrough is expected to facilitate the large-scale production of this valuable intermediate for industrial applications.

In conclusion, Tert-Butyl 3-hydroxy-3-(trifluoromethyl)azepane-1-carboxylate (CAS: 1823863-12-2) continues to play a pivotal role in both pharmaceutical and agrochemical research. Its unique structural features and versatility as a synthetic intermediate make it a valuable asset in the development of new therapeutic agents and crop protection products. Future research is likely to explore additional applications of this compound, particularly in areas such as CNS drug discovery and sustainable agriculture, where its properties may offer distinct advantages.

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